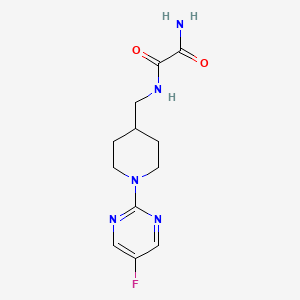

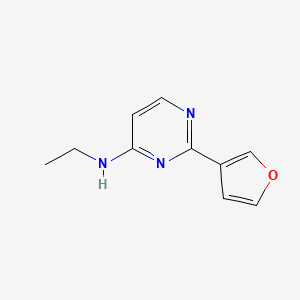

N-ethyl-2-(furan-3-yl)pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-ethyl-2-(furan-3-yl)pyrimidin-4-amine" is a heterocyclic compound that is part of a broader class of compounds with potential biological and pharmacological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar heterocyclic compounds, such as pyrimidin-4-amines, which have been synthesized and evaluated for various biological activities, including antitumor, antimicrobial, and kinase inhibition properties .

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves multi-step reactions starting from various precursors. For instance, the synthesis of pyrido[3',2':4,5]thieno(furo)[3,2-d]pyrimidin-8-amines was achieved by refluxing 8-chloro derivatives with different amines . Another example is the synthesis of N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their analogues, which were prepared via microwave-accelerated multi-step synthesis using anilines and dimethylformamide dimethylacetal . These methods highlight the complexity and the need for precise conditions to obtain the desired heterocyclic compounds.

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as elemental analysis . The crystal structure of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was determined using X-ray crystallography, which provided detailed information about the arrangement of atoms in the crystal lattice .

Chemical Reactions Analysis

The chemical reactivity of these compounds often involves interactions with different reagents to form new heterocyclic systems. For example, the reaction of ethyl 1-aminothieno(furo)[2,3-b]pyridine-2-carboxylates with potassium hydroxide and hydrochloric acid led to the formation of new pyrimidine derivatives . These reactions are crucial for the diversification of the chemical structures and potential biological activities of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting points, and stability, are influenced by their molecular structures. The biological evaluations of these compounds often include cytotoxicity assays, antioxidant activity assessments, and DNA damage protection studies . For instance, certain furo[2,3-d]pyrimidinone analogues demonstrated strong in vitro cytotoxic activities against various cancer cell lines and also exhibited significant antioxidant activities . Additionally, the antiproliferative activities of these compounds against different cancer cell lines were assessed, with some showing promising results .

Wissenschaftliche Forschungsanwendungen

Quantum Chemical Characterization

N-ethyl-2-(furan-3-yl)pyrimidin-4-amine derivatives have been explored in quantum chemical studies. One such study focused on hydrogen bonding sites in pyrimidine compounds derivatives, revealing significant insights at various quantum chemistry levels, identifying nitrogen atoms of the pyrimidine nucleus as major hydrogen bonding sites (Traoré et al., 2017).

Antimicrobial Activity

Research involving derivatives of this compound has demonstrated notable antimicrobial activity. For instance, a study on novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones showed these compounds exhibit antimicrobial properties (Ravindra et al., 2008).

Hypoglycemic Agents

This compound derivatives have been synthesized and evaluated as glucokinase activators, with certain derivatives identified as potent dual-acting hypoglycemic agents, showing efficacy in reducing glucose levels in mice (Song et al., 2011).

Synthesis Techniques

There have been developments in the efficient and library-friendly synthesis of furo- and thieno[2,3-d]pyrimidin-4-amine derivatives using microwave irradiation. This method utilizes amines and substituted 2-aminofuran-3-carbonitrile, converted into corresponding formamidines (Han et al., 2010).

Insecticidal and Antibacterial Potential

The synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation has been explored. These compounds were evaluated for their insecticidal activity and also against selected microorganisms for antibacterial potential, showcasing diverse applications in pest control and microbial resistance (Deohate & Palaspagar, 2020).

Antitumor Activity

Several studies have highlighted the potential antitumor activity of pyrimidine derivatives. For example, new amino derivatives of pyrido3′,2′:4,5thieno[3,2-d]pyrimidines exhibited pronounced antitumor activity in vitro, with the activity being dependent on the nature of the amine fragments (Sirakanyan et al., 2019).

Wirkmechanismus

Mode of Action

The compound interacts with its targets, primarily the mitochondrial complex I, and inhibits electron transport. This inhibition disrupts the normal functioning of the mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species .

Biochemical Pathways

The primary biochemical pathway affected by N-ethyl-2-(furan-3-yl)pyrimidin-4-amine is the electron transport chain in the mitochondria. By inhibiting complex I, the compound disrupts the normal flow of electrons, which can lead to a buildup of reactive oxygen species and a decrease in ATP production .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are able to cross cell membranes to reach their target in the mitochondria

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on the mitochondria. By inhibiting complex I, the compound can cause a decrease in ATP production and an increase in reactive oxygen species. These changes can lead to cell death, particularly in cells that are heavily reliant on mitochondrial ATP production .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment can affect the compound’s stability and ability to cross cell membranes. Additionally, the presence of other compounds can influence the compound’s efficacy, either through competitive inhibition or synergistic effects .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-ethyl-2-(furan-3-yl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-2-11-9-3-5-12-10(13-9)8-4-6-14-7-8/h3-7H,2H2,1H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEWJJKXHKHEMIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC=C1)C2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzoyl-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3014063.png)

![2-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B3014070.png)

![2-methyl-N-(2-{1-[(4-methylphenyl)methyl]benzimidazol-2-yl}ethyl)propanamide](/img/structure/B3014075.png)

![2-Chloro-N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]propanamide](/img/structure/B3014076.png)

![2-(3-Methoxyphenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B3014080.png)